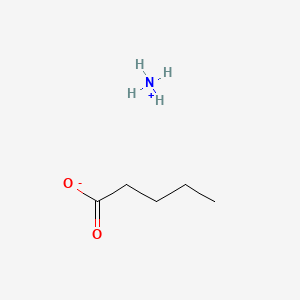
Ammonium Valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium valerate, also known as ammonium pentanoate, is the ammonium salt of valeric acid. Valeric acid, or pentanoic acid, is a straight-chain alkyl carboxylic acid with the chemical formula CH₃(CH₂)₃COOH. This compound is a compound of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium valerate can be synthesized by neutralizing valeric acid with ammonium hydroxide. The reaction is straightforward and typically carried out under ambient conditions:
CH3(CH2)3COOH+NH4OH→CH3(CH2)3COONH4+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous reactors where valeric acid and ammonium hydroxide are mixed in controlled proportions. The reaction mixture is then subjected to purification processes to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ammonium valerate, like other carboxylate salts, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to produce valeric acid and other oxidation products.
Reduction: Reduction reactions can convert this compound back to valeric acid.
Substitution: this compound can participate in substitution reactions where the valerate ion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions vary depending on the desired products and the specific reagents used.
Major Products Formed
The major products formed from these reactions include valeric acid, various esters, and other derivatives of valeric acid, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ammonium valerate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other valerate compounds.
Biology: this compound is used in studies involving microbial metabolism and as a growth medium component for certain microorganisms.
Industry: this compound is used in the production of flavors, perfumes, and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of ammonium valerate involves its dissociation into ammonium and valerate ions in aqueous solutions. The valerate ion can interact with various molecular targets, including enzymes and receptors, influencing metabolic pathways and biochemical processes. The specific pathways and targets depend on the context of its use, such as in microbial metabolism or drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ammonium valerate include other ammonium carboxylates such as ammonium acetate, ammonium butyrate, and ammonium propionate. These compounds share similar chemical properties but differ in their alkyl chain lengths and specific applications.
Uniqueness
This compound is unique due to its specific alkyl chain length, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in flavor and fragrance industries, as well as in scientific research focused on valerate metabolism and its derivatives.
Properties
CAS No. |
5972-85-0 |
|---|---|
Molecular Formula |
C5H10O2.H3N C5H13NO2 |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
azanium;pentanoate |
InChI |
InChI=1S/C5H10O2.H3N/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);1H3 |
InChI Key |
RXQNHIDQIJXKTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)[O-].[NH4+] |
Related CAS |
42739-38-8 5972-85-0 109-52-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















